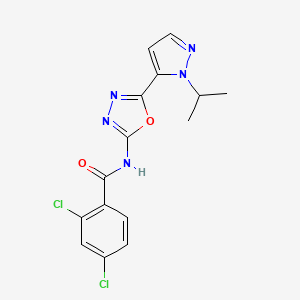
2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H13Cl2N5O2 and its molecular weight is 366.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,4-Dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure includes a dichlorobenzamide core linked to a pyrazole and an oxadiazole moiety. This unique combination is believed to contribute to its biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Androgen Receptor Modulation : Compounds in the same class have been shown to act as selective androgen receptor modulators (SARMs), exhibiting both agonistic and antagonistic properties depending on the cellular context .
- Antitumor Activity : The presence of the pyrazole ring is associated with significant antitumor activity. Pyrazole derivatives have been reported to inhibit key pathways involved in cancer cell proliferation, such as BRAF(V600E) and EGFR pathways .
Anticancer Properties
Several studies have evaluated the anticancer potential of related compounds:
- In Vitro Studies : Compounds structurally related to this compound have shown promising results against various cancer cell lines:
Antimicrobial Activity
Some derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against fungal strains and bacteria. The SAR studies suggest that modifications in the pyrazole and oxadiazole groups can enhance their antimicrobial efficacy .
Case Studies
A case study involving a series of pyrazole derivatives indicated that those with specific substitutions showed improved selectivity and potency against cancer cells. For instance, modifications in the benzamide structure led to enhanced activity against prostate cancer cell lines while minimizing off-target effects .
Structure-Activity Relationships (SAR)
The SAR analysis of similar compounds highlights several key points:
| Structural Feature | Activity Impact |
|---|---|
| Presence of Pyrazole Ring | Essential for anticancer activity |
| Oxadiazole Substituents | Influence selectivity towards specific receptors |
| Benzamide Core | Modifications can enhance overall potency |
特性
IUPAC Name |
2,4-dichloro-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O2/c1-8(2)22-12(5-6-18-22)14-20-21-15(24-14)19-13(23)10-4-3-9(16)7-11(10)17/h3-8H,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJYWZDAROUVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













